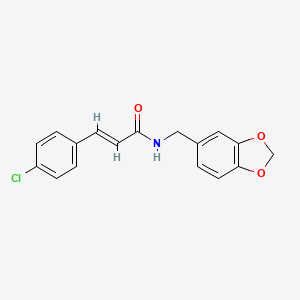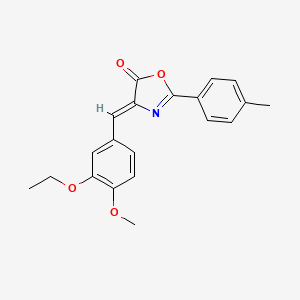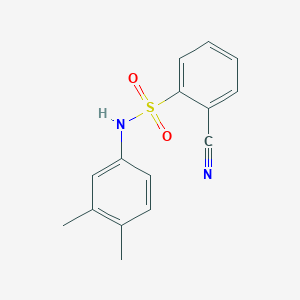![molecular formula C19H26N2O4 B5559897 1-(4-methylphenyl)-4-[(tetrahydro-2H-pyran-2-ylmethoxy)acetyl]-2-piperazinone](/img/structure/B5559897.png)
1-(4-methylphenyl)-4-[(tetrahydro-2H-pyran-2-ylmethoxy)acetyl]-2-piperazinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of compounds similar to "1-(4-methylphenyl)-4-[(tetrahydro-2H-pyran-2-ylmethoxy)acetyl]-2-piperazinone" often involves multi-step processes, including the use of piperazine or pyran derivatives as key intermediates. For instance, the creation of piperazine-linked bis(pyrazoles) through 1,3-dipolar cycloaddition showcases the intricate reactions possible with piperazine derivatives, providing insight into potential synthesis routes for related compounds (Mekky & Sanad, 2020).
Molecular Structure Analysis
The molecular structure of compounds containing piperazine units often features significant conformational aspects. For example, a study on a related compound demonstrated the piperazine ring adopting an almost perfect chair conformation, highlighting the importance of molecular conformation in the overall structure and potential activity of the compound (Köysal, Işık, & Aytemi̇r, 2004).
Chemical Reactions and Properties
The reactivity of piperazine derivatives with various reagents leads to a wide array of chemical transformations, offering insights into possible reactions for "1-(4-methylphenyl)-4-[(tetrahydro-2H-pyran-2-ylmethoxy)acetyl]-2-piperazinone." For instance, the reaction of piperazine with hydrazine hydrate and phenyl hydrazine can yield novel piperazine derivatives, suggesting the versatility of piperazine in chemical synthesis (Mekky & Sanad, 2020).
Physical Properties Analysis
While specific data on the physical properties of "1-(4-methylphenyl)-4-[(tetrahydro-2H-pyran-2-ylmethoxy)acetyl]-2-piperazinone" is not available, related research on piperazine and pyran derivatives can offer clues. These compounds' physical properties, such as solubility, melting point, and crystallinity, are crucial for understanding their behavior in various environments and applications.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interactions with biological molecules, are vital for applications in chemical synthesis and potential pharmaceutical use. Studies on similar compounds reveal that piperazine derivatives can exhibit a range of biological activities, depending on their specific chemical structures and substitutions (Mekky & Sanad, 2020).
Scientific Research Applications
Synthesis and Antimicrobial Activities
- Novel compounds including piperazine derivatives have been synthesized and evaluated for their antimicrobial activities. For instance, bis(pyrazole-benzofuran) hybrids possessing a piperazine linker have shown potent bacterial biofilm inhibition and MurB enzyme inhibition, suggesting applications in combating antibiotic-resistant bacterial strains (Mekky & Sanad, 2020). Similarly, dihydropyrimidinone derivatives containing piperazine/morpholine moiety have been synthesized, demonstrating the versatility of piperazine derivatives in medicinal chemistry (Bhat et al., 2018).
Anticonvulsant Activity
- A series of kojic acid derivatives incorporating substituted piperazine derivatives have been synthesized and showed potential as anticonvulsant compounds. These compounds represent a promising avenue for the development of new antiepileptic drugs (Aytemi̇r et al., 2010). Further investigations into 3-hydroxy-6-methyl-2-substituted 4H-pyran-4-one derivatives also highlight the potential anticonvulsant activity of piperazine derivatives (Aytemi̇r, Çalış, & Özalp, 2004).
Synthesis of Herbicidal Compounds
- Research into novel 1-phenyl-piperazine-2,6-diones has opened up possibilities for the development of effective herbicides, showcasing the agricultural applications of compounds derived from piperazine (Li et al., 2005).
Contribution to Polymer Science
- Piperazine derivatives have been utilized in the synthesis of polyamides containing nucleobases such as theophylline and thymine, indicating their importance in the creation of novel polymers with potential biomedical applications (Hattori & Kinoshita, 1979).
properties
IUPAC Name |
1-(4-methylphenyl)-4-[2-(oxan-2-ylmethoxy)acetyl]piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O4/c1-15-5-7-16(8-6-15)21-10-9-20(12-18(21)22)19(23)14-24-13-17-4-2-3-11-25-17/h5-8,17H,2-4,9-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZHYTAQCYQGUCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN(CC2=O)C(=O)COCC3CCCCO3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-methylphenyl)-4-[(tetrahydro-2H-pyran-2-ylmethoxy)acetyl]-2-piperazinone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 1-allyl-2-imino-8-methyl-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B5559819.png)
![2-(1-{[2-(2-thienyl)-1,3-thiazol-4-yl]carbonyl}-3-piperidinyl)-1H-benzimidazole](/img/structure/B5559824.png)
![2-(3-phenylpropyl)-8-quinoxalin-2-yl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5559828.png)

![4-[4-(4-fluorobenzoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5559836.png)


![(4-fluorobenzyl){2-[3-(1H-imidazol-2-yl)-1-piperidinyl]-2-oxoethyl}methylamine](/img/structure/B5559846.png)
![5-[1-(1-benzothien-5-ylcarbonyl)-2-pyrrolidinyl]-3-methylisoxazole](/img/structure/B5559854.png)

![5-(5,6,7,8-tetrahydroquinolin-3-ylcarbonyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B5559864.png)
![2-{2-ethoxy-4-[(hydroxyimino)methyl]phenoxy}-N-(3-methylphenyl)acetamide](/img/structure/B5559871.png)
![N-{[(5-methyl-2-pyridinyl)amino]carbonothioyl}-2-furamide](/img/structure/B5559887.png)
